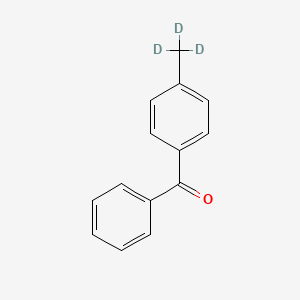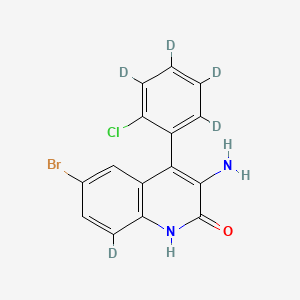
4'-Hydroxy Warfarin-d4
Overview
Description
4’-Hydroxy Warfarin-d4 is a labelled analogue of 4’-Hydroxy Warfarin, which is a metabolite of Warfarin in humans . It has a molecular formula of C19H12D4O5 and a molecular weight of 328.35 .
Synthesis Analysis
The synthesis of warfarin analogs involves the Michael addition of 4-hydroxycoumarins to vinyl-substituted N-heterocycles . This chemistry is also suitable for thiocoumarins and quinolinones . A mechanism is proposed involving nucleophilic attack at the vinyl-group of the protonated N-heterocycle .
Molecular Structure Analysis
The structure of 4’-Hydroxy Warfarin-d4 is similar to that of Warfarin, which has a molecular formula of C19H16O4 . The structure of Warfarin can be viewed using Java or Javascript .
Chemical Reactions Analysis
Warfarin and its analogs undergo primarily oxidation into 6-, 7-, 8-, and 4’-hydroxywarfarins . Minor but relevant, competing pathways are warfarin reductions into pairs of alcohols . Due to structural similarities with warfarin, hydroxywarfarins undergo reduction, possibly impacting their pharmacological activity and elimination .
Physical And Chemical Properties Analysis
4’-Hydroxy Warfarin-d4 is a pale yellow to light beige solid . It is slightly soluble in Acetic Acid (Sonicated), DMSO, Ethyl Acetate . It has a melting point of 127-129°C .
Scientific Research Applications
Anticoagulant
4’-Hydroxy Warfarin-d4 and its derivatives have been effectively used as anticoagulants for the treatment of disorders in which there is excessive or undesirable clotting, such as thrombophlebitis . They are antagonists of vitamin K and their target is vitamin K 2,3-epoxide reductase in the liver microsomes .
Analgesic
These compounds display important pharmacological effects, including analgesic properties . This means they can be used to relieve pain.
Anti-inflammatory
They also have anti-inflammatory properties , which means they can be used to reduce inflammation in the body.
Anti-bacterial
4’-Hydroxy Warfarin-d4 and its derivatives have shown anti-bacterial properties , making them useful in combating bacterial infections.
Anti-viral
These compounds have also demonstrated anti-viral properties , which means they can be used to fight viral infections.
Anti-cancer
4’-Hydroxy Warfarin-d4 and its derivatives have shown anti-cancer properties , indicating potential use in cancer treatment.
Rodenticide
4’-Hydroxy Warfarin-d4 and its derivatives are widely used anticoagulant rodenticides as well as antithrombotic agents . They are stable and storable, combining the merits of acute and chronic rodenticides .
Key Intermediates for Industrial Products
Finally, these compounds are also useful key intermediates for many industrial products such as dyes and liquid crystals .
Mechanism of Action
Target of Action
The primary target of 4’-Hydroxy Warfarin-d4, a metabolite of Warfarin, is the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors. By inhibiting VKOR, 4’-Hydroxy Warfarin-d4 interferes with the clotting process, making it an effective anticoagulant .
Mode of Action
4’-Hydroxy Warfarin-d4, like Warfarin, acts by inhibiting the VKOR complex . This inhibition depletes functional vitamin K reserves and reduces the synthesis of vitamin K-dependent active clotting factors II, VII, IX, and X, as well as proteins C and S . This interaction with its targets leads to a decrease in blood clot formation.
Biochemical Pathways
The major metabolic pathway of Warfarin involves the oxidation to various hydroxywarfarins, including 4’-Hydroxy Warfarin . This process is primarily catalyzed by the enzyme CYP2C9, with minor contributions from CYP2C19 . The resulting hydroxywarfarins, including 4’-Hydroxy Warfarin-d4, then act on the VKOR complex to inhibit the vitamin K cycle .
Pharmacokinetics
Warfarin, the parent compound of 4’-Hydroxy Warfarin-d4, is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution and is eliminated by hepatic metabolism with a very small clearance . The elimination half-life is about 35 hours . The pharmacokinetics of 4’-Hydroxy Warfarin-d4 is expected to be similar.
Result of Action
The primary result of the action of 4’-Hydroxy Warfarin-d4 is anticoagulation . By inhibiting the VKOR complex and reducing the synthesis of vitamin K-dependent clotting factors, it prevents the formation of blood clots. This makes it useful in the treatment of conditions such as venous thromboembolism and pulmonary embolism .
Action Environment
The action of 4’-Hydroxy Warfarin-d4, like that of Warfarin, can be influenced by various environmental factors. For instance, certain foods and medications can interact with Warfarin, affecting its anticoagulant effect . Genetic variations, particularly in the CYP2C9 enzyme, can also impact the metabolism and efficacy of Warfarin . It’s reasonable to expect that similar factors would influence the action of 4’-Hydroxy Warfarin-d4.
Future Directions
properties
IUPAC Name |
5,6,7,8-tetradeuterio-4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZWAMPDGRWRPF-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)C(CC(=O)C)C3=CC=C(C=C3)O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857860 | |
| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy Warfarin-d4 | |
CAS RN |
94820-63-0 | |
| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopenta[b]pyrrole-1(2H)-ethanol, hexahydro-2-(hydroxymethyl)-, [2R-(2-alpha-,3a-ba-,6a-ba-)]- (9C](/img/no-structure.png)


![2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one](/img/structure/B587651.png)

buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide](/img/structure/B587657.png)
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)


